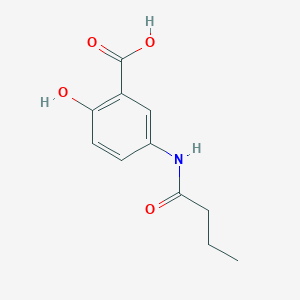

5-Butanamido-2-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Butanamido-2-hydroxybenzoic acid, also known as N-(5-hydroxysalicyloyl)butanamide, is a compound with the molecular formula C11H13NO4 . It is a white crystalline powder. The compound has a molecular weight of 223.22 g/mol .

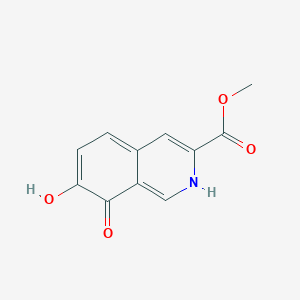

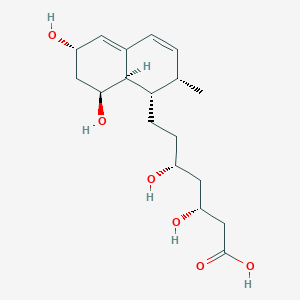

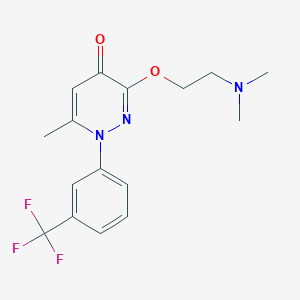

Molecular Structure Analysis

The molecular structure of 5-Butanamido-2-hydroxybenzoic acid consists of an aromatic ring with a carboxyl group and a hydroxyl group attached to it . The InChI representation of the molecule is InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) .

Physical And Chemical Properties Analysis

5-Butanamido-2-hydroxybenzoic acid has several computed properties. It has a molecular weight of 223.22 g/mol, an XLogP3 of 2.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 86.6 Ų, and the compound has a complexity of 267 .

Aplicaciones Científicas De Investigación

Antioxidant Applications

Hydroxybenzoic acids, including 5-Butanamido-2-hydroxybenzoic acid, are known for their antioxidant properties . They can neutralize free radicals, which are unstable molecules that can damage cells and contribute to aging and diseases, such as cancer . These compounds are used in food technology to preserve freshness and prevent oxidative spoilage.

Anti-inflammatory and Immunoregulatory Uses

These compounds have shown potential in anti-inflammatory and immunoregulatory activities. They may be used to develop treatments for inflammatory diseases and modulate the immune system to prevent overreactions, such as in allergies or autoimmune diseases .

Antimicrobial and Antiviral Effects

The antimicrobial properties of hydroxybenzoic acids make them suitable for use in preserving pharmaceuticals and cosmetics by preventing microbial contamination. They also have potential applications in developing new antiviral drugs .

Cardiovascular Health

Due to their antiatherogenic and antithrombotic effects, these compounds are being researched for their potential to prevent heart diseases. They could be used to develop supplements or medications that support cardiovascular health .

Antidiabetic Potential

Research has indicated that hydroxybenzoic acids may have antidiabetic properties . They could be used in managing diabetes by helping to regulate blood sugar levels and improve insulin sensitivity .

Anticancer and Antitumor Research

These acids are being studied for their anticancer and antitumor capabilities. They may inhibit cancer cell growth and could be used in cancer prevention or as a complementary therapy alongside traditional cancer treatments .

Neuroprotective Properties

There is interest in the potential neuroprotective effects of hydroxybenzoic acids. They could help in the treatment of neurodegenerative diseases by protecting nerve cells from damage .

Cosmetic Industry Applications

In the cosmetic industry, these compounds are used for their antioxidant and skin-protective properties. They can be found in products aimed at preventing skin aging and protecting the skin from environmental stressors .

Mecanismo De Acción

Target of Action

The primary target of 5-Butanamido-2-hydroxybenzoic acid is the cyclooxygenase 2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body.

Mode of Action

5-Butanamido-2-hydroxybenzoic acid interacts with its target, COX-2, by binding to it with greater affinity . This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins. As a result, inflammation and pain are alleviated.

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-2, 5-Butanamido-2-hydroxybenzoic acid disrupts this pathway, leading to decreased levels of prostaglandins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Butanamido-2-hydroxybenzoic acid. For instance, the pH level of the environment can affect the compound’s stability and its interaction with COX-2 . Additionally, the presence of other compounds or medications can potentially impact the compound’s effectiveness through drug-drug interactions.

Propiedades

IUPAC Name |

5-(butanoylamino)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUWWPZYZLFNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640676 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butanamido-2-hydroxybenzoic acid | |

CAS RN |

93968-81-1 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)